Direct Potency Comparison: 3-Fold Improvement Over N',N'-Diphenyl Analog
In a head-to-head evaluation within the same EBOV-GP pseudotype virus assay, N'-benzyl-2-chloro-N'-phenylacetohydrazide (Compound 30) exhibited an EC50 of 1.05 μM, representing a 3-fold improvement in antiviral potency compared to its N',N'-diphenyl counterpart (Compound 10; EC50 = 3.13 μM) [1]. This demonstrates the benzyl substituent confers a distinct potency advantage over the diphenyl analog within this hydrazide series.
| Evidence Dimension | Antiviral Potency (EC50) |
|---|---|
| Target Compound Data | 1.05 μM |
| Comparator Or Baseline | N',N'-Diphenyl analog (Compound 10): 3.13 μM |
| Quantified Difference | 3.0-fold lower EC50 (higher potency) |
| Conditions | EBOV-GP pseudotype virus assay in HeLa cells |
Why This Matters
This demonstrates the benzyl substituent confers a distinct potency advantage over the diphenyl analog within this hydrazide series, guiding selection for lead optimization programs where maximizing antiviral activity is paramount.
- [1] M. V. Khrenova, et al. N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors with an Improved Pharmacokinetic Profile. J. Med. Chem. 2023, 66, 8, 5465–5483. (See Table 2 and page 9). View Source
